Ethyl-(1-methyl-piperidin-4-yl)-amino-acetic acid is a chemical compound that serves as a significant building block in medicinal chemistry, particularly for the synthesis of pharmaceuticals targeting the central nervous system. This compound features a piperidine ring, an amino group, and an acetic acid moiety, which contribute to its unique pharmacological properties. Its classification falls under the category of amino acids and piperidine derivatives, making it relevant in both organic synthesis and drug development.
The synthesis of Ethyl-(1-methyl-piperidin-4-yl)-amino-acetic acid typically involves several key steps:
For large-scale synthesis, optimized reaction conditions are crucial to achieving high yield and purity. Techniques such as continuous flow reactors and automated systems are often employed to control reaction parameters precisely, enhancing efficiency and reproducibility in industrial settings.
Ethyl-(1-methyl-piperidin-4-yl)-amino-acetic acid has a complex molecular structure characterized by:
The three-dimensional structure can be visualized using molecular modeling software, revealing how these functional groups interact spatially to influence the compound's biological activity.
Ethyl-(1-methyl-piperidin-4-yl)-amino-acetic acid can participate in various chemical reactions:
The mechanism of action for Ethyl-(1-methyl-piperidin-4-yl)-amino-acetic acid primarily involves its interaction with neurotransmitter receptors in the central nervous system. The compound may function as either an agonist or antagonist at these receptors, modulating their activity and influencing various physiological pathways that are critical for neurological functions .
Ethyl-(1-methyl-piperidin-4-yl)-amino-acetic acid has several scientific applications:
Piperidine derivatives have established a prominent role in medicinal chemistry due to their versatile pharmacological profiles and adaptability in molecular design. The historical significance of this scaffold is evident in its incorporation into diverse therapeutic agents targeting critical disease pathways. Notably, piperidine-based compounds have been instrumental in oncology drug development, as demonstrated by the optimization of indole-based EZH2 inhibitors like CPI-1205, which achieved sub-micromolar cellular potency (EC₅₀ = 0.032 µM) against polycomb repressive complex 2 (PRC2) and progressed to Phase I clinical trials for cancer treatment [4]. Simultaneously, piperidine nitrogen modifications have proven valuable in metabolic disease research, where novel N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives were developed as potent GPR119 agonists. These compounds demonstrated enhanced human ether-à-go-go-related gene (hERG) inhibition profiles and robust glucose-lowering effects in diabetic models [3]. The consistent appearance of piperidine scaffolds across these therapeutic areas underscores their fundamental importance in addressing diverse biological targets through strategic structural modifications.
The 1-methylpiperidin-4-yl moiety represents a strategically optimized subunit within medicinal compounds due to its stereoelectronic properties and conformational stability. This motif adopts a chair conformation where the methyl group typically occupies an equatorial position, reducing steric strain while orienting the C4 substituent for optimal target interaction. In GPR119 agonists, incorporation of this moiety adjacent to trifluoromethylpyrimidine enabled enhanced hydrophobic interactions within the receptor's binding pocket, contributing to improved agonist activity and metabolic stability [3]. Similarly, EZH2 inhibitors featuring the 1-methylpiperidin-4-yl group demonstrated superior cellular potency compared to non-methylated analogs due to optimized basicity and membrane permeability [4]. The spatial orientation of substituents on this scaffold significantly influences binding thermodynamics, as evidenced by X-ray crystallography studies of PRC2 complexes showing van der Waals contacts between the piperidine ring and residues Tyr661/Phe665 of the EZH2 SET domain [4].
Table 1: Bioactive Compounds Featuring 1-Methylpiperidin-4-yl Motif
| Compound Class | Biological Target | Key Structural Feature | Observed Effect |
|---|---|---|---|
| N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine [3] | GPR119 | Ethyl linker between piperidine and trifluoromethylpyrimidine | Enhanced hERG profile & glucose lowering |
| Indole-based EZH2 inhibitors (CPI-1205) [4] | PRC2 complex | β-fluorine atoms on ethyl linker to piperidine | Cellular EC₅₀ = 0.032 µM; improved bioavailability |
| {4-[(Acetyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid analogs [8] | Acetylcholinesterase | Acetic acid moiety at N1 position | Ionic interactions with catalytic serine (IC₅₀ < 20 µM) |
The hybridization of piperidine scaffolds with amino-acetic acid functionalities creates bifunctional molecules with improved drug-like properties. This strategic combination merges the target affinity of the piperidine pharmacophore with the solubility-enhancing effects of the ionizable carboxylic acid group. In EZH2 inhibitor optimization, attenuation of piperidine basicity via fluorinated ethyl linkers connected to acetic acid derivatives significantly improved cellular permeability while maintaining biochemical potency. Analogs featuring β,β-difluoroethyl motifs demonstrated 10-fold higher cellular potency (EC₅₀ = 0.020 µM) compared to non-fluorinated derivatives, attributable to calculated pKa reductions from 9.7 to approximately 7.6 [4]. Molecular modeling confirms that the acetic acid moiety enables hydrogen bonding with biological targets, as observed in docking studies where carboxylate groups formed salt bridges with His440 of acetylcholinesterase [8]. The acid functionality also enhances aqueous solubility at physiological pH, addressing a critical limitation of many lipophilic piperidine-based compounds. This is exemplified by piperidine-acetic acid hybrids showing >10-fold solubility improvements in phosphate buffers (pH 7.4) compared to ester precursors, facilitating better absorption and distribution profiles [8] [9].
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 463-82-1